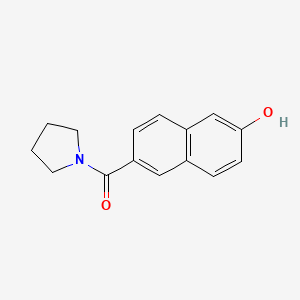
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
Overview
Description
The compound “6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis Analysis
While specific synthesis methods for “6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol” are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated heterocycle, which allows for structural diversity . The carbonyl group attached to the pyrrolidine ring could influence the biological activity of the compound .Scientific Research Applications
Chemical Reactivity and Compound Formation
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol and its derivatives exhibit interesting reactivity, leading to the formation of various complex compounds. For instance, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, closely related to 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol, undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, resulting in new substituted dibenzoxanthenes. This reaction also leads to the creation of diarylmethane derivatives and calix[4]resorcinols when reacted with polyatomic phenols, showcasing the compound's utility in synthesizing complex organic structures (Gazizov et al., 2015).
Photoreactivity and Intermediate Formation
The photochemistry of compounds similar to 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol, such as 6-bromo-2-naphthols, reveals the formation of electrophilic carbene intermediates upon hydrobromic acid loss. These intermediates exhibit high reactivity, successfully trapping various organic substrates. This study not only elucidates the photoreactivity of such naphthol derivatives but also highlights their potential in creating a wide range of organic compounds through photochemical pathways (Pretali et al., 2009).
Catalytic Applications and Synthesis
Ionic liquids containing metal complexes, such as pyridinium dicationic salts, have been utilized as catalysts in the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, demonstrating the catalytic efficiency and reusability of these systems. This highlights the role of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol derivatives in facilitating environmentally friendly and efficient catalytic processes (Chinnappan et al., 2015).
Material Science and Piezoelectric Properties
Derivatives of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol have been explored in material science, particularly in the synthesis of noncentrosymmetric compounds with piezoelectric properties. Such compounds, derived from the molten reaction of 2-naphthol, 2-hydroxybenzaldehyde, and tetrahydropyrrole, exhibit significant piezoelectric activity, suggesting their potential application in electronic and sensor materials (Zhang et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with biological targets in a variety of ways . The spatial orientation of substituents and different stereoisomers can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have a variety of biological effects, depending on their specific structure and the biological targets they interact with .
properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-6-5-11-9-13(4-3-12(11)10-14)15(18)16-7-1-2-8-16/h3-6,9-10,17H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOGCBZKNAJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

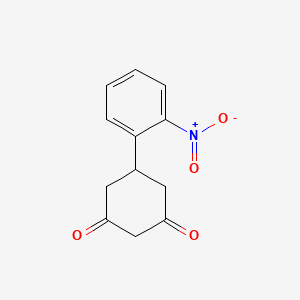
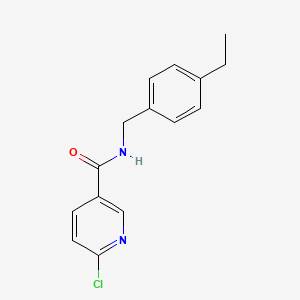


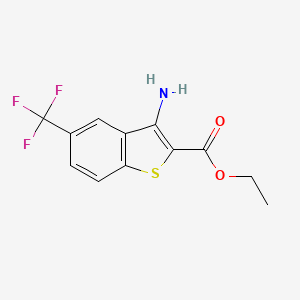
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
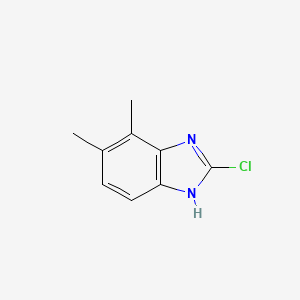
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)
